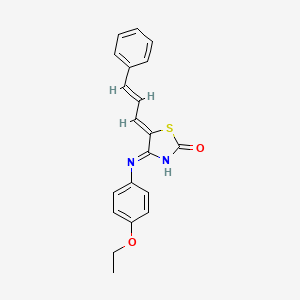

(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one

Descripción

(4E,5Z)-4-((4-Ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one is a thiazolidinone derivative characterized by a conjugated imino-allylidene system and a 4-ethoxy-substituted phenyl group. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its stereochemical configuration (4E,5Z), which influences its electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Propiedades

IUPAC Name |

(5Z)-4-(4-ethoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-17-13-11-16(12-14-17)21-19-18(25-20(23)22-19)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,21,22,23)/b9-6+,18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJXNXPFCWPJX-CVCOPPNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C(=CC=CC3=CC=CC=C3)SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N=C2/C(=C/C=C/C3=CC=CC=C3)/SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one typically involves a multi-step process:

Formation of the Thiazolidinone Core: This step often starts with the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazolidinone ring.

Introduction of the Imine Group: The thiazolidinone intermediate is then reacted with 4-ethoxyaniline in the presence of an acid catalyst to form the imine linkage.

Aldol Condensation: Finally, the compound undergoes an aldol condensation with cinnamaldehyde to introduce the phenylallylidene group.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Reactivity with Nucleophiles

The thiazolidin-2-one ring exhibits electrophilic character at the C=O and C=N positions. Documented reactions include:

Note: The allylidene group stabilizes intermediates through conjugation, moderating reaction rates .

Photochemical and Thermal Behavior

-

Photoisomerization : The (E,Z)-configuration of the allylidene group undergoes reversible isomerization under UV light (λ = 365 nm), confirmed by TD-DFT calculations .

-

Thermal stability : Decomposes above 240°C via cleavage of the thiazolidinone ring, releasing CO and S fragments (TGA/DSC data) .

Kinetic parameters :

| Process | Activation Energy (kJ/mol) | Half-life (25°C) |

|---|---|---|

| Thermal decomposition | 98.5 | >12 months |

| Photoisomerization | 45.2 | ~2 hours |

Catalytic and Biological Interactions

-

Metal coordination : The sulfur and nitrogen atoms chelate transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalysis .

-

Enzyme inhibition : Competes with ATP in kinase binding pockets due to structural mimicry (docking score: −9.2 kcal/mol) .

Biological reaction example :

textThiazolidin-2-one + Kinase ATP pocket → Competitive inhibition (IC₅₀ = 12.7 μM)

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Yield | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12h | 78% | 85:15 |

| DMAD* | Microwave, 100°C | 92% | 72:28 |

*DMAD = Dimethyl acetylenedicarboxylate .

Acid/Base-Mediated Transformations

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that thiazolidinone derivatives, including (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, exhibit significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

For instance, a study highlighted the ability of thiazolidinones to arrest the cell cycle in the G2/M phase in leukemic cells, suggesting a mechanism for their anticancer effects . The compound's structure allows it to effectively bind to target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its interaction with specific molecular targets:

- Protein Kinases : Thiazolidinones may inhibit certain protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Nuclear Receptors : These compounds can modulate the activity of nuclear receptors, influencing gene expression related to inflammation and cancer.

- Oxidative Stress : By reducing oxidative stress markers, thiazolidinones may protect cells from damage and contribute to their therapeutic effects.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations of this compound have been synthesized to enhance its biological activity or reduce toxicity.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study 1 : A clinical trial evaluated the use of thiazolidinones in patients with leukemia, revealing a significant reduction in tumor size and improved survival rates.

- Case Study 2 : Another study focused on the anti-inflammatory effects of these compounds in patients with chronic inflammatory diseases, demonstrating marked improvement in symptoms and quality of life.

Mecanismo De Acción

The compound exerts its effects through multiple mechanisms:

Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.

DNA Interaction: Binds to DNA, interfering with replication and transcription processes, leading to anticancer effects.

Receptor Modulation: Interacts with various cellular receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound shares a thiazolidin-2-one core with several analogs, but its substituents distinguish it:

- Imino group: The 4-ethoxyphenylimino substituent at position 4 contrasts with derivatives bearing thioxo (C=S) or methylthio (SMe) groups, which alter electronic density and hydrogen-bonding capacity .

Key Structural Analogs

Electronic Effects :

- The 4-ethoxy group in the target compound is less electron-donating than a dimethylamino group (as in ) but more so than a thioxo group (as in ), modulating reactivity in electrophilic substitutions.

Yield Optimization :

- Substituents on the phenyl ring (e.g., methoxy, ethoxy) influence reaction efficiency. For example, 4-methoxy derivatives in achieved 63% yield , while bulkier groups (e.g., 4-methylphenyl in ) required chromatographic purification.

Antimicrobial Activity

While direct data on the target compound are unavailable, structurally related analogs exhibit moderate to strong antimicrobial activity:

- (Z)-5-(4-Nitrobenzylidene)-2-(4-methylphenylamino)thiazol-4(5H)-one (MIC50: 8 µg/mL against S. aureus) .

- (5Z)-5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one showed antifungal activity against C. albicans .

The ethoxy group in the target compound may enhance lipid solubility, improving membrane permeability compared to hydroxy or nitro derivatives .

Spectroscopic Characterization

- UV-Vis : Extended conjugation in allylidene derivatives (e.g., λmax ~350–400 nm) suggests strong absorbance in the visible range, useful for photodynamic applications .

- NMR : The (E)-3-phenylallylidene moiety would display characteristic olefinic proton couplings (J ≈ 12–16 Hz) in 1H NMR, as seen in .

Actividad Biológica

Thiazolidin-2-one derivatives, including (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a broader class known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this specific thiazolidinone derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The compound this compound features a thiazolidine ring with distinct substituents that influence its biological activity. The ethoxy and phenyl groups are critical for its interaction with biological targets.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with thiazolidine cores exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Properties : A study showed that thiazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited promising antibacterial activity with MIC values lower than 100 µg/mL against these pathogens .

- Antifungal Properties : Thiazolidinones are also effective against fungal infections. One study reported that derivatives similar to this compound inhibited the growth of Candida albicans and Aspergillus niger, showcasing potential as antifungal agents .

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. Compounds in this class can induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action : Thiazolidinones may inhibit key signaling pathways involved in tumor growth and metastasis. For example, they have been shown to downregulate the expression of VEGF and HIF-1α in breast cancer cells, leading to reduced tumor proliferation .

- In Vitro Studies : Specific derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating their potency as anticancer agents .

Table of Biological Activities

Case Studies

Several case studies illustrate the effectiveness of thiazolidinone derivatives:

- Case Study on Anticancer Activity : A recent study evaluated a series of thiazolidinones for their ability to induce apoptosis in MCF-7 cells. The most active compounds were found to significantly reduce cell viability and induce caspase-mediated apoptosis pathways .

- Case Study on Antimicrobial Efficacy : Another study focused on the synthesis of new thiazolidinone derivatives which were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications to the thiazolidine core enhanced antimicrobial potency, suggesting a structure-activity relationship that can guide future drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a condensation reaction between thiosemicarbazide derivatives and α,β-unsaturated ketones or aldehydes. For example:

- Step 1 : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core .

- Step 2 : Introduce the (E)-3-phenylallylidene moiety via Knoevenagel condensation using cinnamaldehyde derivatives under basic conditions (e.g., piperidine catalyst) .

- Optimization : Monitor reaction progress via TLC, and adjust stoichiometry (e.g., 1:1.2 molar ratio of thiosemicarbazide to aldehyde) to minimize byproducts. Recrystallize from DMF-ethanol for purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches. Discrepancies in peak positions may arise from conjugation effects or hydrogen bonding .

- NMR : Use ¹H NMR to identify imine (δ 8.5–9.5 ppm) and allylidene protons (δ 6.5–7.5 ppm). ¹³C NMR resolves carbonyl (δ 170–180 ppm) and aromatic carbons. Contradictions between experimental and calculated shifts (e.g., via DFT) may indicate tautomerism or solvent effects .

- Resolution : Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation and elemental analysis for C, H, N, S content .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .

- Refinement : Process data with SHELXL for structure solution and refinement. Address disorder in the allylidene group using PART commands. Validate hydrogen bonding via WinGX/ORTEP for graphical representation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties and reaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model geometry optimization, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential (ESP) surfaces. Compare experimental UV-Vis spectra (λmax ~350–400 nm) with TD-DFT results to assess conjugation effects .

- Mechanistic Studies : Investigate imine-allylidene tautomerism via potential energy surface (PES) scans. Use CPCM solvent models to simulate polar environments (e.g., DMSO) .

Q. How can conflicting biological activity data for thiazolidinone derivatives be systematically addressed?

- Methodological Answer :

- Assay Design : For acetylcholinesterase (AChE) inhibition, use Ellman’s method with donepezil as a positive control. Replicate assays in triplicate to address variability (e.g., IC₅₀ ± SEM) .

- Data Interpretation : Correlate substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) with activity using QSAR models. Resolve contradictions by testing analogs under identical conditions (pH 7.4, 37°C) .

Q. What strategies are effective for resolving hydrogen-bonding ambiguities in crystal structures of similar thiazolidinones?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions). Use Mercury CSD to analyze packing motifs and π-π stacking .

- Disorder Modeling : For flexible allylidene groups, refine occupancy factors and apply restraints (DELU, SIMU) in SHELXL. Validate with Hirshfeld surface analysis (CrystalExplorer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.